7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- is a complex organic compound with a unique structure that includes a dibenzisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- can be achieved through various methods. One common approach involves the intermolecular cyclization of 1-alkynyl-9,10-anthraquinones with N-nucleophiles . This method allows for a wide variation of substituents, making it possible to prepare a systematic series of compounds. The reaction typically involves boiling pyridine as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques, would likely be applied.
Chemical Reactions Analysis
Types of Reactions
7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dibenzisoquinoline derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Quinoline derivatives: These compounds have a similar nitrogen-containing heterocyclic structure.
Uniqueness
7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- is unique due to its specific combination of functional groups and its potential for diverse applications. Its sulfonic acid group and methyl-oxo substituent contribute to its distinct chemical and biological properties.
Properties
CAS No. |
68239-60-1 |
---|---|
Molecular Formula |
C17H11NO4S |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
15-methyl-8-oxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-12-sulfonic acid |
InChI |
InChI=1S/C17H11NO4S/c1-9-8-13-10-4-2-3-5-11(10)17(19)12-6-7-14(23(20,21)22)16(18-9)15(12)13/h2-8H,1H3,(H,20,21,22) |
InChI Key |
YWVBEIADCVGBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC3=C2C(=C1)C4=CC=CC=C4C3=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.